1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE
Description
1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound featuring a quinoline core, a piperazine ring, and a phenyl group
Properties
IUPAC Name |
1-[4-[4-[2-(3-methylphenyl)quinoline-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O2/c1-20-6-5-7-23(18-20)28-19-26(25-8-3-4-9-27(25)30-28)29(34)32-16-14-31(15-17-32)24-12-10-22(11-13-24)21(2)33/h3-13,18-19H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSUHRVLLIAXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Coupling with the Phenyl Group: The final step involves coupling the quinoline-piperazine intermediate with a phenyl group, typically through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed include quinoline N-oxides, alcohol derivatives, and substituted piperazines.
Scientific Research Applications
1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring may enhance binding affinity to specific proteins. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core but differ in their substituents.
Piperazine Derivatives: Compounds such as piperazine itself and its various substituted forms, which are widely used in pharmaceuticals.
Phenyl-Substituted Compounds: Various phenyl-substituted quinolines and piperazines that share structural similarities but differ in their functional groups.
The uniqueness of 1-[4-(4-{[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}PIPERAZINO)PHENYL]-1-ETHANONE lies in its specific combination of these three moieties, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
